(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone
Description
(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone (CAS: 1229236-83-2) is a heterocyclic organic compound featuring an imidazo[1,2-b]pyridazine core substituted with chloro, fluoro, methyl, and morpholinomethyl groups. Its molecular formula is C₁₉H₁₇Cl₂FN₄O₂, with a molecular weight of 423.27 g/mol . The compound is stored under inert atmosphere at 2–8°C due to its sensitivity to environmental degradation. Key structural motifs include:
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[6-chloro-2-methyl-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN4O2/c1-11-17(18(27)14-3-2-13(20)9-15(14)22)26-19(23-11)12(8-16(21)24-26)10-25-4-6-28-7-5-25/h2-3,8-9H,4-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZUHCAKLKTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)C(=O)C4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718948 | |
| Record name | (4-Chloro-2-fluorophenyl){6-chloro-2-methyl-8-[(morpholin-4-yl)methyl]imidazo[1,2-b]pyridazin-3-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229236-83-2 | |
| Record name | (4-Chloro-2-fluorophenyl){6-chloro-2-methyl-8-[(morpholin-4-yl)methyl]imidazo[1,2-b]pyridazin-3-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazin-3-yl core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions Common reagents used in these reactions include chlorinating agents, fluorinating agents, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit signaling pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three analogues with shared core structures and substituent variations:
Computational and Experimental Data
- NMR/HRMS : The target compound’s structural validation (via ¹H/¹³C NMR and HRMS) aligns with methods used for 3l (δ 8.80 ppm for aromatic protons; HRMS accuracy ±0.3 m/z) .
Biological Activity
The compound (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structural Formula
The compound can be represented by the following chemical formula:
It features a complex structure with multiple functional groups that contribute to its biological activity.
Molecular Weight
- Molecular Weight: 423.27 g/mol
Synonyms
- (4-Chloro-2-Fluorophenyl)(6-Chloro-2-Methyl-8-(Morpholinomethyl)-Imidazo[1,2-B]Pyridazin-3-Yl)Methanone
- Other chemical identifiers include MDL No.: MFCD23135464 and Pubchem CID: 56954584.
The primary mechanism of action for this compound appears to involve inhibition of specific protein kinases, particularly c-Met. Inhibition of c-Met is crucial as it plays a significant role in various oncogenic processes, including cell proliferation, survival, and metastasis. The compound has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in cancer cells that exhibit c-Met overactivation .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. For instance:
- Substituents at the C-6 position : Heteroaryl substituents enhance c-Met inhibition.
- C-8 Morpholinomethyl group : This modification is essential for maintaining potency against cancer cell lines.
A detailed SAR study revealed that certain analogues demonstrated improved efficacy, with IC50 values ranging from nanomolar to low micromolar concentrations against c-Met kinase and related cell lines .
Efficacy in Preclinical Models
In preclinical studies, the compound exhibited significant antitumor activity. For example:
- Tumor Growth Inhibition (TGI) : A TGI of 75% was observed in xenograft models when treated with this compound.
- Oral Bioavailability : The compound showed good oral bioavailability (F = 29%), indicating its potential for clinical use .
Study 1: Inhibition of c-Met in EBC-1 Cells
A study evaluated the effects of the compound on EBC-1 cells, which are known to express high levels of c-Met. The results indicated:
| Parameter | Value |
|---|---|
| IC50 against c-Met | 3.9 nM |
| IC50 against EBC-1 cells | 45.0 nM |
| TGI | 75% |
These findings suggest that the compound effectively inhibits c-Met-mediated signaling pathways, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo .
Study 2: Comparison with Other Kinase Inhibitors
In comparative studies with other known kinase inhibitors, this compound demonstrated superior selectivity towards c-Met over other kinases such as ALK and VEGFR2. This selectivity is crucial for minimizing off-target effects commonly associated with kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone, and how can reaction yields be optimized?
- Methodology : The compound’s core structure (imidazo[1,2-b]pyridazine) is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation, using boronic acid intermediates (e.g., 2-(4-chlorophenyl)imidazo[1,2-b]pyridine-6-boronic acid) .
- Morpholine incorporation via nucleophilic substitution or reductive amination at the 8-position of the pyridazine ring.
- Optimization : Screen catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol), and temperature (80–100°C) to improve yields. Monitor reaction progress via LC-MS or TLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and bond angles .
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions (e.g., 4-chloro-2-fluorophenyl and morpholinomethyl groups). Compare with reference data for imidazo[1,2-b]pyridazine derivatives .
- HRMS : Confirm molecular weight (expected [M+H] ~580–590 Da) and isotopic patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s kinase inhibition selectivity, given its structural similarity to LY2784544 (Gandotinib)?
- Approach :
- Kinase profiling : Use high-throughput screening against a panel of 100+ kinases (e.g., JAK2, FLT3) to identify off-target effects.
- Structural analogs : Compare IC values with LY2784544 (CAS 1229236-86-5) to assess the impact of the 8-morpholinomethyl group on selectivity .
- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock. Focus on hydrogen bonding with hinge regions (e.g., Glu930 in JAK2) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values in kinase assays)?
- Analysis framework :
- Experimental variables : Control ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH, which affect inhibition kinetics .
- Data normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor) to standardize assay conditions .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s metabolic stability?
- SAR Design :
- Modify substituents : Replace the morpholinomethyl group with piperazine or tetrahydropyran derivatives to reduce CYP3A4-mediated oxidation .
- In vitro ADME : Assess microsomal stability (human/rat liver microsomes) and permeability (Caco-2 assays). Prioritize analogs with t > 60 min and P > 5 × 10 cm/s .
- Proteolytic stability : Test resistance to peptidases in plasma via LC-MS/MS quantification of intact compound over 24 hours .
Methodological Guidance for Data Interpretation
Q. What computational methods are suitable for predicting this compound’s physicochemical properties?
- Tools :
- LogP/D solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility. Cross-validate with experimental shake-flask data .
- pK prediction : Employ ACD/Labs or Epik to identify ionizable groups (e.g., morpholine nitrogen, pK ~7.4) .
Q. How should crystallographic data be analyzed to resolve ambiguities in molecular conformation?
- Refinement protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
